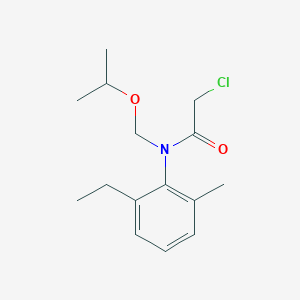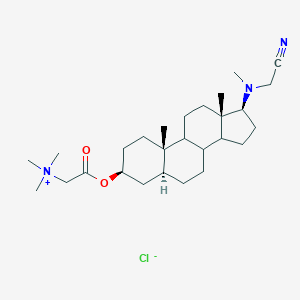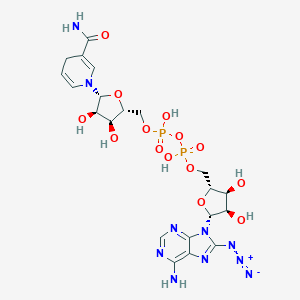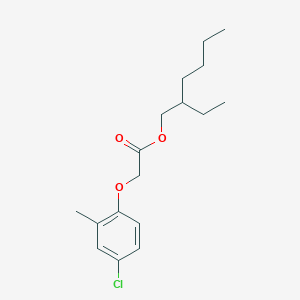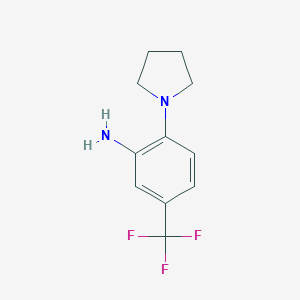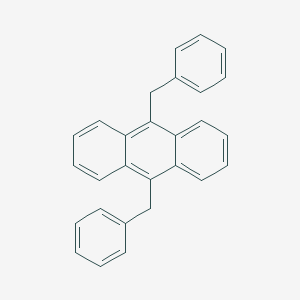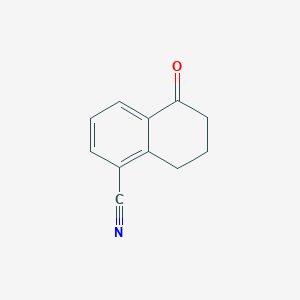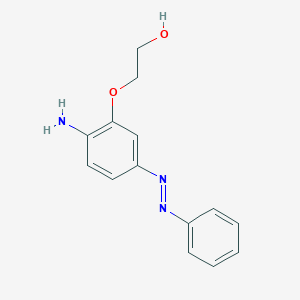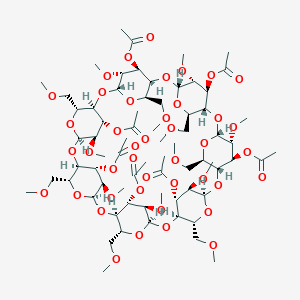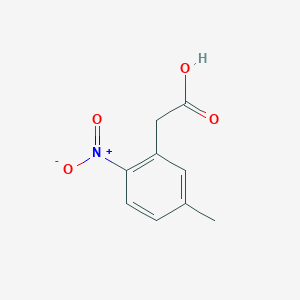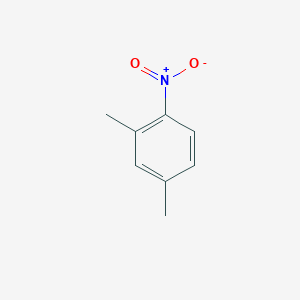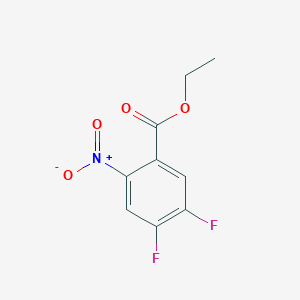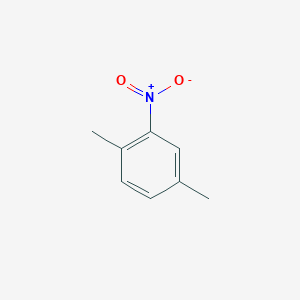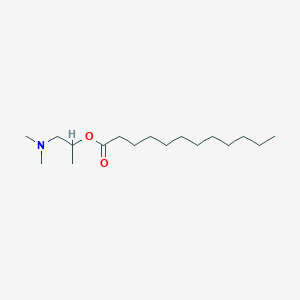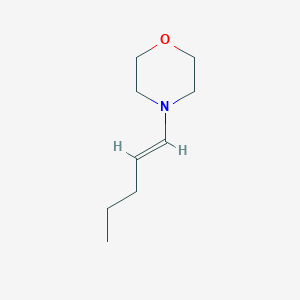
(E)-1-Morpholino-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Morpholino-1-pentene, also known as E-1-MP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives and has a unique structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of (E)-1-Morpholino-1-pentene is not well understood. However, it is believed that the molecule reacts with the amino groups of biomolecules to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it an attractive method for bioconjugation.
Effets Biochimiques Et Physiologiques
(E)-1-Morpholino-1-pentene has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it may be toxic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-1-Morpholino-1-pentene is its high specificity for amine groups, which makes it an attractive method for bioconjugation. Additionally, the reaction occurs under mild conditions, which minimizes the risk of damaging the biomolecules. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the application of (E)-1-Morpholino-1-pentene in scientific research. One potential area of research is the development of new bioconjugation methods using (E)-1-Morpholino-1-pentene. Another area of research is the optimization of the synthesis method to improve the yield and purity of the (E)-isomer. Furthermore, (E)-1-Morpholino-1-pentene can be used as a building block for the synthesis of new molecules with potential applications in drug discovery and diagnostics.
Méthodes De Synthèse
The synthesis of (E)-1-Morpholino-1-pentene can be achieved by the reaction of morpholine with 1-penten-3-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a mixture of (E)- and (Z)-isomers, which can be separated by column chromatography.
Applications De Recherche Scientifique
(E)-1-Morpholino-1-pentene has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of bioconjugation. (E)-1-Morpholino-1-pentene can be used to modify biomolecules such as proteins, peptides, and nucleic acids, which can be used for various applications such as drug delivery, imaging, and diagnostics.
Propriétés
Numéro CAS |
132553-33-4 |
|---|---|
Nom du produit |
(E)-1-Morpholino-1-pentene |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-[(E)-pent-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+ |
Clé InChI |
WOXMXYYZKGMTFP-SNAWJCMRSA-N |
SMILES isomérique |
CCC/C=C/N1CCOCC1 |
SMILES |
CCCC=CN1CCOCC1 |
SMILES canonique |
CCCC=CN1CCOCC1 |
Synonymes |
Morpholine, 4-(1-pentenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



